molecular formula C14H14F3N5O3 B2554182 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034466-16-3

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2554182
CAS No.: 2034466-16-3
M. Wt: 357.293
InChI Key: UHECVFYZXYECBL-UHFFFAOYSA-N
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Description

These compounds typically feature a urea backbone linked to a triazine core with methoxy substituents and aromatic groups modified with electron-withdrawing substituents (e.g., trifluoromethyl). Such derivatives are often explored for pesticidal, herbicidal, or pharmaceutical applications due to their stability and bioactivity .

Properties

IUPAC Name

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O3/c1-24-12-20-10(21-13(22-12)25-2)7-18-11(23)19-9-6-4-3-5-8(9)14(15,16)17/h3-6H,7H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHECVFYZXYECBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable urea derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction temperature and solvent choice can vary, but common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The compound shares structural homology with several urea-triazine derivatives, differing primarily in substituents on the triazine ring, aromatic groups, and linker moieties. Key examples include:

a) Cinosulfuron
  • Structure : 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-3-[2-(2-methoxyethoxy)phenylsulfonyl]urea
  • Molecular Formula : C₁₅H₁₉N₅O₇S
  • Molecular Weight : 413.4 g/mol
  • Melting Point : 127°C
  • Key Features: Incorporates a sulfonyl group and a methoxyethoxy-phenyl substituent. Notably, it exhibits herbicidal activity and is classified as a poison via intravenous exposure .
b) 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-((6-chloro-1,2,4,5-tetrazin-3-yl)oxy)ethyl)urea
  • Structure : Features a bis(trifluoromethyl)phenyl group and a tetrazine-ether linker.
  • Synthesis : Prepared via coupling of hydroxyethyl urea with 6-chloro-1,2,4,5-tetrazine (63% yield).
  • Properties : Exhibits fluorescence and strong anion-binding affinity due to the electron-deficient tetrazine ring .
c) 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea
  • Structure: Morpholino substituents on the triazine ring and a hydroxymethylphenyl group.
  • Synthesis Yield: 26%, indicating challenges in introducing bulky morpholino groups .
d) 1-(3,5-bis(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (3d)
  • Structure : Combines a bis(trifluoromethyl)phenyl group with a thiazole-piperazine-chromene hybrid scaffold.
  • Melting Point : 225–226°C, reflecting high thermal stability due to extended conjugation .

Physical and Chemical Properties

A comparative summary of key parameters is provided below:

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Features
Target Compound (Hypothetical) ~420 (estimated) N/A N/A Triazine-methyl linker, trifluoromethyl
Cinosulfuron 413.4 127 N/A Sulfonyl group, herbicidal activity
Compound 3d 788.3 225–226 70.1 Chromene-thiazole hybrid
Tetrazine-Urea Derivative ~550 (estimated) N/A 63 Fluorescent, anion-binding
Morpholino-Triazine Urea ~600 (estimated) N/A 26 Bulky morpholino substituents
Key Observations:
  • Melting Points: Compounds with extended aromatic systems (e.g., chromene in 3d) exhibit higher melting points (>200°C) compared to simpler derivatives like Cinosulfuron (127°C).
  • Synthetic Yields: Derivatives with less steric hindrance (e.g., tetrazine-urea at 63% yield) are synthesized more efficiently than those with bulky groups (e.g., morpholino-triazine at 26% yield).

Biological Activity

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry and agricultural applications due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Triazine Core : The presence of a 1,3,5-triazine ring contributes to the compound's stability and reactivity.
  • Dimethoxy Substituents : The methoxy groups enhance solubility and biological activity.
  • Trifluoromethyl Group : This group is known to increase lipophilicity and biological potency.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : The compound demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)
MCF-75.2
A5496.8

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. In particular:

  • Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of the compound and evaluating their biological activities found that modifications to the trifluoromethyl group significantly enhanced anticancer activity.

Study 2: Agricultural Applications

Another study explored its use as a pesticide additive. The results indicated that formulations containing this triazine derivative showed improved efficacy in controlling pest populations compared to traditional agents.

Q & A

Basic: What are the standard synthetic protocols for preparing 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea?

The synthesis typically involves multi-step reactions, starting with the activation of intermediates. For example, a chloro-substituted triazine derivative (e.g., 6-chloro-1,2,4,5-tetrazine) can react with a hydroxyethyl urea precursor under inert conditions. Key steps include:

  • Coupling Reaction : Use of 2,4,6-collidine as a base in dry dichloromethane to facilitate nucleophilic substitution .
  • Purification : Flash column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate) to isolate the product .
  • Yield Optimization : Reaction time (2 hours) and temperature (room temperature) are critical for minimizing side products .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Discrepancies between NMR and XRD data often arise from dynamic molecular conformations or crystal packing effects. To resolve these:

  • Multi-Technique Validation : Combine 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and 19F^{19}\text{F} NMR with single-crystal XRD to confirm static and dynamic structural features .
  • DFT Calculations : Perform density functional theory (DFT/B3LYP/6-311G(d,p)) to model molecular geometry and compare computed spectra with experimental data .
  • Solvent Effects : Analyze NMR in deuterated solvents that mimic crystallization conditions to identify solvent-induced shifts .

Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

  • Chromatography : Use TLC (Rf values) and HPLC to assess purity .
  • Spectroscopy :
    • 1H^{1}\text{H} NMR to verify aromatic and urea proton environments .
    • HRMS for exact mass confirmation (e.g., [M+H]+^+ or [M+Na]+^+ ions) .
  • Thermal Analysis : Melting point determination to check crystallinity and impurities .

Advanced: How can computational methods (e.g., DFT) guide the optimization of this compound’s reactivity?

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the trifluoromethylphenyl group may act as an electron-withdrawing moiety, influencing urea bond reactivity .
  • Potential Energy Surface (PES) Scans : Identify stable conformers and transition states for reactions like hydrolysis or nucleophilic substitution .
  • Charge Distribution Analysis : Use AIM (Atoms in Molecules) charges to map electrostatic interactions with biological targets .

Basic: What are the primary stability concerns for this compound under laboratory storage conditions?

  • Hydrolysis Sensitivity : The triazine ring and urea linkage are prone to hydrolysis in humid environments. Store desiccated at −20°C .
  • Photostability : Aromatic and trifluoromethyl groups may degrade under UV light. Use amber vials for long-term storage .
  • Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) during storage; use DMF or DCM for dissolution .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

  • Analog Synthesis : Modify substituents on the triazine (e.g., replace methoxy with ethoxy) and trifluoromethylphenyl groups (e.g., chloro or methyl derivatives) .
  • In Vitro Assays : Test analogs against enzyme targets (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate substituent effects with activity .
  • Pharmacophore Mapping : Use molecular docking to identify key interactions (e.g., hydrogen bonding via urea moiety) .

Basic: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Purification Bottlenecks : Replace flash chromatography with recrystallization or preparative HPLC for larger batches .
  • Solvent Selection : Optimize greener solvents (e.g., ethyl acetate over DCM) to reduce toxicity and cost .
  • Intermediate Stability : Ensure intermediates (e.g., hydroxyethyl urea) are stabilized against degradation during scale-up .

Advanced: How can contradictory biological activity data (e.g., varying IC50 values) be addressed in mechanistic studies?

  • Assay Standardization : Normalize protocols for cell viability, enzyme concentration, and incubation time across labs .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence potency .
  • Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected biological targets .

Basic: What safety precautions are critical when handling this compound?

  • Toxicity Screening : Refer to SDS data for acute toxicity (e.g., LD50 in rodents) and use fume hoods for powder handling .
  • Waste Disposal : Neutralize urea derivatives with acidic hydrolysis before disposal to prevent environmental contamination .

Advanced: How can machine learning models predict novel derivatives with enhanced properties?

  • Dataset Curation : Compile structural (SMILES) and bioactivity data from PubChem or ChEMBL for training .
  • Feature Engineering : Include descriptors like logP, polar surface area, and FMO energies to predict solubility or target binding .
  • Validation : Cross-check model predictions with in-house synthesis and testing to refine accuracy .

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